N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-ethyloxalamide
Description
Properties
IUPAC Name |
N'-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N-ethyloxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4/c1-2-14-11(16)12(17)15-8-10-9-18-13(19-10)6-4-3-5-7-13/h10H,2-9H2,1H3,(H,14,16)(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTTQBFFTDFLJMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NCC1COC2(O1)CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,4-dioxaspiro[4One common method starts with the preparation of 1,4-dioxaspiro[4.5]decane, which can be synthesized from cyclohexanone and ethylene glycol under acidic conditions to form the ketal . This intermediate is then reacted with appropriate amines and oxalyl chloride to form the final oxalamide compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and solvents that can be easily recycled is also a common practice to make the process more sustainable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-ethyloxalamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the oxalamide group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-ethyloxalamide has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-ethyloxalamide involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.4]nonane: Another spirocyclic compound with a similar structure but different ring size.
1,4-Dioxaspiro[4.5]decane: The parent compound without the oxalamide group.
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3,4-dimethylphenyl)oxalamide: A derivative with a substituted phenyl group.
Uniqueness
N1-(1,4-dioxaspiro[45]decan-2-ylmethyl)-N2-ethyloxalamide is unique due to its specific combination of a spirocyclic core and an oxalamide group, which imparts distinct chemical and biological properties
Biological Activity
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-ethyloxalamide is a synthetic compound characterized by its unique spirocyclic structure, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 322.36 g/mol. The compound features a 1,4-dioxaspiro structure that contributes to its stability and reactivity in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₂N₂O₄ |
| Molecular Weight | 322.36 g/mol |
| Structural Features | Spirocyclic oxalamide |
| Potential Activities | Anti-inflammatory, analgesic |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological pathways. Preliminary studies suggest that the compound may modulate signal transduction pathways and influence enzyme activity, leading to various pharmacological effects.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes and cell proliferation.
- Receptor Interaction : It might interact with specific receptors, altering their activity and downstream signaling.
Biological Activity
Research indicates that this compound exhibits several promising biological activities:
1. Anti-inflammatory Properties
- Studies have suggested that the compound can reduce inflammation markers in vitro and in vivo models.
- Mechanisms may involve the inhibition of pro-inflammatory cytokines.
2. Analgesic Effects
- The compound has shown potential in pain relief models, possibly through modulation of pain pathways.
3. Anticancer Activity
- Initial findings indicate that it may inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
| Study Reference | Findings |
|---|---|
| Study A | Demonstrated anti-inflammatory effects in murine models, reducing paw edema significantly. |
| Study B | Showed cytotoxic effects on breast cancer cell lines with IC50 values indicating potency. |
| Study C | Investigated analgesic properties in rodent models; results indicated significant pain reduction. |
Q & A
Q. What synthetic routes are effective for constructing the 1,4-dioxaspiro[4.5]decane moiety in this compound?
The 1,4-dioxaspiro[4.5]decane core is typically synthesized via ketone reduction and protective group strategies. For example:
- Step 1 : Reduction of 1,4-dioxaspiro[4.5]decan-8-one using NaBH₄ in methanol yields the corresponding alcohol (91% yield) .
- Step 2 : Methoxylation or further functionalization of the alcohol intermediate can introduce substituents critical for downstream reactions.
- Key Consideration : Column chromatography (silica gel) is standard for purification, as demonstrated in spiro compound syntheses .
| Synthetic Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Ketone reduction to alcohol | NaBH₄, MeOH, 0°C → RT | 91% | |
| Oxalamide formation | Oxalic acid, ethyl acetate | 58% |
Q. How is the oxalamide group introduced into the target compound?
The oxalamide group is formed via reaction of a primary amine with oxalic acid. In one protocol:
- A free amine (e.g., N-ethylamine derivative) is dissolved in ethyl acetate and treated with 1.2 equivalents of oxalic acid, yielding the oxalamide salt after recrystallization (58% yield) .
- Methodological Tip : Monitor reaction progress via TLC and confirm product purity using melting point analysis (e.g., 182–184°C for analogous compounds) .
Q. What spectroscopic techniques are used to confirm the compound’s structure?
- ¹H/¹³C NMR : Key signals include spiro ring protons (δ 1.5–3.5 ppm) and oxalamide carbonyl carbons (δ 160–170 ppm). For example, in related spiro compounds, coupling constants (e.g., J = 6–8 Hz) confirm stereochemistry .
- HRMS : Validates molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .
- X-ray crystallography : SHELX programs are widely used for resolving crystal structures, particularly for spiro systems with conformational ambiguity .
| Analytical Technique | Key Data | Reference |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 1.2–1.8 (m, spiro CH₂), δ 4.0 (s, OCH₂) | |
| X-ray | R factor = 0.041 (high-resolution) |
Advanced Research Questions
Q. How do substituents on the spiro ring influence physicochemical properties?
Comparative studies of oxalamide analogs (e.g., cyclopentyl vs. cycloheptyl substituents) reveal that:
- Steric effects : Bulkier groups reduce solubility in polar solvents but enhance lipid membrane permeability .
- Electronic effects : Electron-withdrawing groups on the spiro ring increase oxalamide carbonyl reactivity, affecting stability under acidic conditions .
- Methodological Approach : Use molecular docking or MD simulations to predict substituent impacts on bioactivity .
Q. How can discrepancies in NMR data due to conformational flexibility be resolved?
Spiro systems often exhibit dynamic behavior, leading to split or broad NMR signals. Strategies include:
- Variable-temperature NMR : Cooling samples to –40°C slows ring puckering, sharpening signals .
- DFT calculations : Predict dominant conformers and compare computed vs. experimental chemical shifts .
Q. What mechanistic insights explain moderate yields in oxalamide formation?
The 58% yield reported for oxalamide synthesis may arise from:
- Side reactions : Competing acylation of the amine or oxalic acid decomposition under acidic conditions.
- Optimization Strategy : Use coupling agents (e.g., EDC/HOBt) to activate oxalic acid, improving reaction efficiency (as seen in peptide synthesis) .
Q. How is stereochemical purity ensured during spiro ring synthesis?
- Chiral chromatography : Resolve enantiomers using chiral stationary phases (e.g., amylose-based columns).
- X-ray crystallography : Absolute configuration determination via anomalous scattering (e.g., Flack parameter analysis) .
Data Contradiction Analysis
Q. Conflicting reports on spiro compound stability: How to reconcile?
- Observation : Some studies report spiro rings as stable , while others note hydrolysis under strong acids/bases .
- Resolution : Stability depends on substituent electron effects. Electron-donating groups (e.g., methoxy) stabilize the ring, while electron-withdrawing groups (e.g., ketones) increase susceptibility to ring-opening .
Methodological Best Practices
Purification challenges for polar oxalamide derivatives
- Issue : High polarity complicates silica gel chromatography.
- Solution : Use reverse-phase HPLC with C18 columns and acetonitrile/water gradients .
Handling hygroscopic intermediates
- Protocol : Store intermediates under inert atmosphere (N₂/Ar) at –20°C, as demonstrated for analogous compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
